molecular formula C19H22N6O B2780210 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034209-11-3

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2780210
CAS No.: 2034209-11-3
M. Wt: 350.426
InChI Key: YYDUTNZQKIWEFB-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (CAS 2034209-11-3) is a synthetic small molecule with a molecular formula of C19H22N6O and a molecular weight of 350.4 g/mol . This chemical reagent is designed for research applications and incorporates two pharmaceutically significant heterocyclic systems: a pyrazole and a benzimidazole. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to contribute to a wide range of pharmacological activities. Scientific reviews highlight that pyrazole derivatives are established components in compounds with demonstrated antibacterial, antifungal, anti-inflammatory, anticancer, and antidepressant properties . Similarly, the benzimidazole moiety is a cornerstone of many bioactive molecules. Compounds containing the benzimidazole structure have been extensively researched and are found in agents with antitumor, antihypertensive, antiviral, and antiulcer activities . The presence of these rings makes this compound a valuable intermediate or target molecule for investigators in drug discovery and chemical biology. It is particularly useful for exploring structure-activity relationships (SAR), screening for novel biological activities, and developing potential enzyme inhibitors. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c26-19(13-3-4-15-17(9-13)21-11-20-15)22-14-5-7-25(8-6-14)18-10-16(23-24-18)12-1-2-12/h3-4,9-12,14H,1-2,5-8H2,(H,20,21)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDUTNZQKIWEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle, specifically the transition from the G1 phase to the S phase. This results in the arrest of cell division and proliferation. The downstream effects of this include a reduction in the growth of cells, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Result of Action

The molecular effect of the compound’s action is the inhibition of CDK2, leading to cell cycle arrest. On a cellular level, this results in a decrease in cell division and proliferation. This could potentially lead to a reduction in the size of tumors in the context of cancer treatment.

Biological Activity

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that combines a benzimidazole moiety with a pyrazole and piperidine ring, which may confer various pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula: C19H23N5O
  • Molecular Weight: 349.43 g/mol
  • CAS Number: 2034208-94-9

Biological Activity Overview

Research indicates that compounds with similar structures, particularly those containing pyrazole and benzimidazole derivatives, exhibit significant biological activities including:

  • Antitumor Activity: Pyrazole derivatives have shown inhibitory effects against several cancer-related targets such as BRAF(V600E) and EGFR, making them promising candidates in cancer therapy .
  • Anti-inflammatory Effects: Various studies have reported the anti-inflammatory potential of pyrazole derivatives, suggesting that this compound could also possess similar properties .
  • Antimicrobial Activity: Benzimidazole derivatives have demonstrated effectiveness against protozoa and other pathogens, indicating a potential for antimicrobial applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Benzimidazole Ring: Known for its role in drug design due to its ability to interact with various biological targets.
  • Pyrazole Moiety: Contributes to the compound's antitumor and anti-inflammatory properties.
  • Piperidine Ring: Enhances the compound's binding affinity to biological receptors.

Research Findings

Several studies have explored the biological activity of similar compounds, which can provide insights into the potential effects of this specific derivative:

StudyFindings
Umesha et al. (2009)Investigated pyrazole derivatives in breast cancer cell lines, identifying compounds with significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
Parish et al. (1984)Examined the oxidation reactions of pyrazoles, emphasizing their versatility in synthetic applications and biological evaluations .
Khan et al. (2012)Evaluated benzimidazole derivatives for their antineoplastic activity, highlighting their effectiveness against various cancer cell lines .

Case Studies

  • Combination Therapy in Cancer Treatment : A study demonstrated that combining pyrazole derivatives with traditional chemotherapy agents like doxorubicin resulted in enhanced cytotoxic effects against resistant breast cancer cell lines, suggesting that this compound could be explored for similar applications.
  • Antimicrobial Testing : Research on benzimidazole derivatives indicated effectiveness against protozoan infections, which could be relevant for exploring the antimicrobial potential of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Enzyme Inhibition

Compound 6e ():
  • Structure: N-((1-(4-(Trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide.
  • Key Features: Trifluoromethylbenzyl group at the piperidine nitrogen.
  • Activity: Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.2 µM) and butyrylcholinesterase (BChE) inhibition (IC₅₀ = 4.8 µM). The trifluoromethyl group enhances lipophilicity and binding affinity to cholinesterase active sites .
Compound 5c ():
  • Structure: 1-(2-Aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide.
  • Key Features: Aminoethyl and piperidinyl substituents.
  • Activity: Demonstrates 63-fold selectivity for JAK1 over JAK2, attributed to hydrogen-bond interactions between the aminoethyl group and JAK1’s ATP-binding pocket .
Target Compound :
  • Structural Distinction: Cyclopropyl-pyrazole moiety replaces the trifluoromethylbenzyl (6e) or aminoethyl (5c) groups.
  • Hypothesized Impact: The cyclopropyl group may reduce metabolic degradation compared to bulkier substituents, while the pyrazole ring could modulate solubility and target engagement.

Metabolic Stability

  • Compound 143 (): N-cyclopropyl-1-methyl-2-((1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazole-5-carboxamide.
  • Relevance: The cyclopropyl group in 143 improves metabolic stability compared to non-cyclopropyl analogs, as evidenced by LC-MS purity (96%) and retention time (tR = 0.135 min) . This suggests similar benefits for the target compound.

Q & A

Q. Table 1: Critical Reaction Parameters

StepSolventTemperatureCatalyst/BaseYield RangeReference
Pyrazole formationDMFRoom temperatureK₂CO₃60-75%
Piperidine couplingToluene80°CPd(OAc)₂45-60%
Benzimidazole cyclizationDCMReflux-70-85%

Basic: What analytical techniques are recommended for structural verification?

Methodological Answer:
Use a combination of spectroscopic and chromatographic methods:

  • 1H NMR for proton environment analysis (e.g., cyclopropyl and piperidine protons) ().
  • LC-MS to confirm molecular weight and purity (>95%) ().
  • IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) ().
  • Elemental analysis for empirical formula validation ().

Advanced: How can statistical experimental design (DoE) improve synthesis efficiency?

Methodological Answer:
DoE reduces trial-and-error approaches by systematically varying parameters:

  • Central Composite Design (CCD) to optimize solvent ratios, temperature, and catalyst loading ().
  • Response Surface Methodology (RSM) to model interactions between variables (e.g., DMF volume vs. reaction time) ().
  • Factorial designs to identify critical parameters (e.g., K₂CO₃ concentration impacts cyclization efficiency) ().

Example Application:
A 2³ factorial design for piperidine coupling identified temperature (80°C) and Pd(OAc)₂ (5 mol%) as optimal, increasing yield from 45% to 68% ().

Advanced: How can researchers resolve contradictory biological activity data in preclinical studies?

Methodological Answer:

  • Dose-response reevaluation : Test across a wider concentration range (0.1–100 µM) to identify non-linear effects ().
  • Target engagement assays : Use SPR or ITC to validate binding affinity to proposed targets (e.g., kinase enzymes) ().
  • Metabolite screening : LC-HRMS to detect degradation products that may interfere with assays ().
  • Species-specific testing : Compare activity in human vs. murine cell lines to account for metabolic differences ().

Advanced: What computational strategies aid in designing derivatives with enhanced pharmacological profiles?

Methodological Answer:

  • Quantum chemical calculations : Predict reaction pathways for derivative synthesis (e.g., cyclopropyl ring stability) ().
  • Molecular docking : Screen against target proteins (e.g., PARP-1 or EGFR) to prioritize substituents ().
  • ADMET prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for bioavailability ().
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon substituting pyrazole with bulkier groups ().

Basic: How do functional group modifications (e.g., cyclopropyl, benzimidazole) impact reactivity?

Methodological Answer:

  • Cyclopropyl group : Enhances metabolic stability but may reduce solubility; introduce via Suzuki coupling ().
  • Benzimidazole moiety : Participates in π-π stacking with biological targets; optimize substitution at N1 for selectivity ().
  • Carboxamide linker : Susceptible to hydrolysis; stabilize via methyl or tert-butyl substitution ().

Q. Table 2: Functional Group Effects

GroupRoleReactivity ConsiderationReference
CyclopropylMetabolic stabilityUse Pd-catalyzed cross-coupling
BenzimidazoleTarget bindingAvoid bulky N1 substituents
PiperidineConformational flexibilityOptimize stereochemistry

Advanced: What strategies mitigate byproduct formation during multi-step synthesis?

Methodological Answer:

  • In situ quenching : Add scavenger resins to trap reactive intermediates ().
  • Flow chemistry : Continuous processing reduces side reactions in exothermic steps ().
  • Chromatographic monitoring : Use TLC/HPLC to track reaction progress and isolate intermediates ().
  • Temperature gradients : Gradual heating during cyclization prevents decomposition ().

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